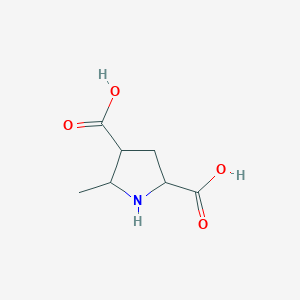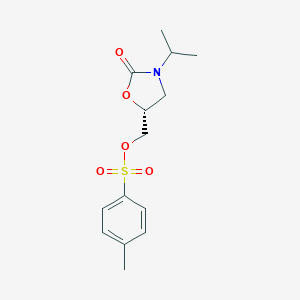
3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one, also known as ITOM, is a chemical compound that has gained significant attention in the field of scientific research in recent years. ITOM is a white crystalline solid that is soluble in water and organic solvents and has a molecular formula of C15H21NO5S.
Mecanismo De Acción
The mechanism of action of 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one involves the formation of a complex between the catalyst and the substrate, which results in the activation of the substrate and the subsequent formation of the desired product. The chiral nature of 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one allows for the enantioselective synthesis of the product.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one. However, studies have shown that it is non-toxic and has low cytotoxicity, making it a safe and viable option for use in organic synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one as a chiral auxiliary in organic synthesis offers several advantages, including high enantioselectivity, low cost, and ease of use. However, its use is limited to certain types of reactions and substrates, and its efficiency may vary depending on the specific reaction conditions.
Direcciones Futuras
Further research is needed to explore the potential applications of 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one in various fields, including pharmaceuticals, agrochemicals, and materials science. Additionally, efforts should be made to optimize the synthesis process and develop new derivatives of 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one with improved properties and efficiency.
Métodos De Síntesis
The synthesis of 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one can be achieved through a multi-step process, which involves the reaction of 4-toluenesulfonyloxymethyl-2-oxazolidinone with isopropylamine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one.
Aplicaciones Científicas De Investigación
3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one has been extensively studied for its potential use as a chiral auxiliary in organic synthesis. It has been found to be an efficient catalyst in the enantioselective synthesis of various compounds, including amino acids, peptides, and natural products.
Propiedades
Número CAS |
115744-13-3 |
|---|---|
Nombre del producto |
3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one |
Fórmula molecular |
C14H19NO5S |
Peso molecular |
313.37 g/mol |
Nombre IUPAC |
[(5R)-2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H19NO5S/c1-10(2)15-8-12(20-14(15)16)9-19-21(17,18)13-6-4-11(3)5-7-13/h4-7,10,12H,8-9H2,1-3H3/t12-/m1/s1 |
Clave InChI |
VSBCXARDKFKTHY-GFCCVEGCSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CN(C(=O)O2)C(C)C |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(C(=O)O2)C(C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(C(=O)O2)C(C)C |
Sinónimos |
3-isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one ITSOMO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,4R)-1-[(3S,6S,9R,14R,17S,20S)-9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B39175.png)
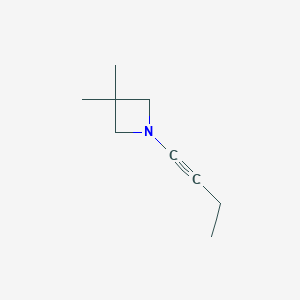
![[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol](/img/structure/B39178.png)
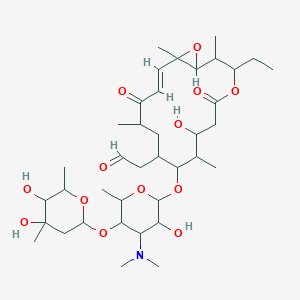
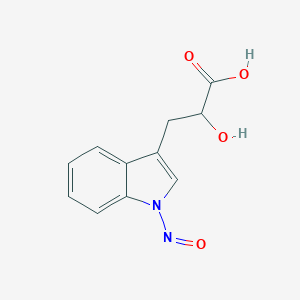
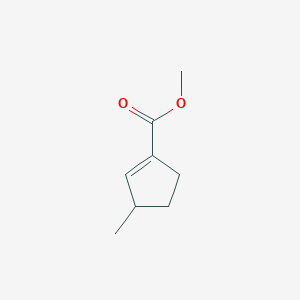
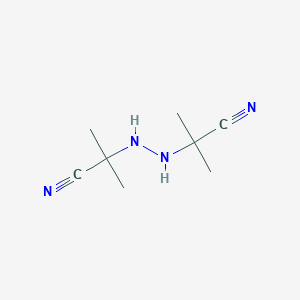
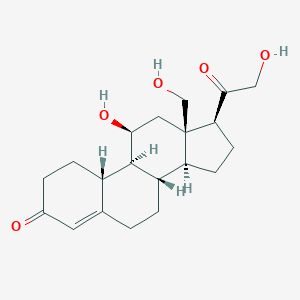
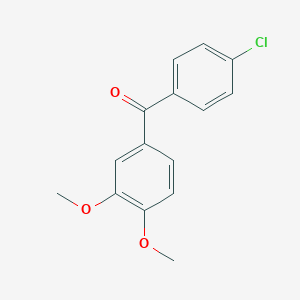
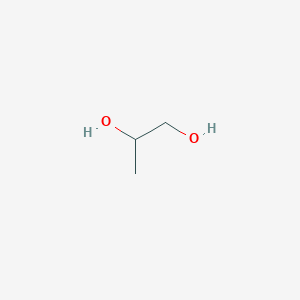
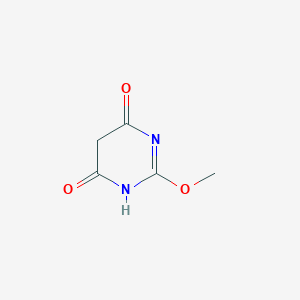
![4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B39200.png)
![4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol](/img/structure/B39202.png)
